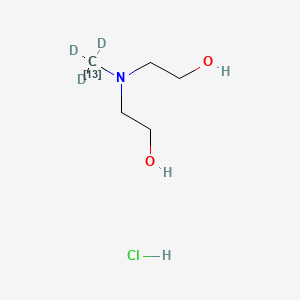

N-Methyldiethanolamine-13C,d3 Hydrochloride

Description

N-Methyldiethanolamine-13C,d3 Hydrochloride (CAS: 1781841-60-8) is an isotopically labeled derivative of N-Methyldiethanolamine (MDEA), where one carbon atom is replaced with carbon-13 (13C) and three hydrogen atoms are substituted with deuterium (d3). This compound is a hydrochloride salt with a molecular structure featuring two ethanolamine groups linked to a methylamine core. Its isotopic labeling enables precise tracking in metabolic, pharmacokinetic, and synthetic studies .

Properties

Molecular Formula |

C5H14ClNO2 |

|---|---|

Molecular Weight |

159.63 g/mol |

IUPAC Name |

2-[2-hydroxyethyl(trideuterio(113C)methyl)amino]ethanol;hydrochloride |

InChI |

InChI=1S/C5H13NO2.ClH/c1-6(2-4-7)3-5-8;/h7-8H,2-5H2,1H3;1H/i1+1D3; |

InChI Key |

CMPOVQUVPYXEBN-SPZGMPHYSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N(CCO)CCO.Cl |

Canonical SMILES |

CN(CCO)CCO.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-Methyldiethanolamine Backbone

The base molecule, N-methyldiethanolamine, is commonly synthesized by ethoxylation of methylamine with ethylene oxide:

$$

\text{CH}3\text{NH}2 + 2 \text{C}2\text{H}4\text{O} \rightarrow \text{CH}3\text{N}(\text{C}2\text{H}4\text{OH})2

$$

This reaction yields N-methyldiethanolamine with an unlabeled methyl group.

Isotopic Labeling of the Methyl Group

To prepare the ^13C,d3-labeled compound, the methylamine precursor is replaced with methylamine enriched in carbon-13 and deuterium isotopes (i.e., ^13CH3D3NH2). This isotopically labeled methylamine undergoes the same ethoxylation reaction with ethylene oxide to produce N-methyldiethanolamine-^13C,d3.

Alternatively, isotopic exchange reactions can be employed where the methyl group on preformed N-methyldiethanolamine is selectively replaced with ^13C and deuterium-labeled methyl groups. This requires controlled reaction conditions to maintain isotopic integrity and avoid scrambling.

Formation of Hydrochloride Salt

The free base N-methyldiethanolamine-^13C,d3 is then converted to its hydrochloride salt by treatment with hydrochloric acid under controlled conditions:

$$

\text{N-Methyldiethanolamine-}^{13}\text{C,d}3 + \text{HCl} \rightarrow \text{N-Methyldiethanolamine-}^{13}\text{C,d}3 \text{ Hydrochloride}

$$

This step enhances the compound's stability and facilitates handling, storage, and use in research protocols.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Ethoxylation | ^13C,d3-Methylamine + Ethylene oxide | Formation of labeled N-methyldiethanolamine | Requires isotopically labeled methylamine |

| 2. Isotopic Exchange (optional) | Exchange reagents under controlled conditions | Incorporation of ^13C and d3 labels | Alternative to direct synthesis |

| 3. Hydrochloride Formation | N-methyldiethanolamine-^13C,d3 + HCl | Conversion to stable hydrochloride salt | Ensures compound stability and purity |

Chemical Reactions Analysis

Types of Reactions

N-Methyldiethanolamine-13C,d3Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.

Condensation: It can react with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Condensation: Typically involves the use of aldehydes or ketones in the presence of acid or base catalysts.

Major Products Formed

Oxidation: N-Methyldiethanolamine N-oxide.

Substitution: Various substituted derivatives depending on the reagent used.

Condensation: Imines or Schiff bases.

Scientific Research Applications

Metabolic Pathway Studies

One of the primary applications of N-Methyldiethanolamine-13C,d3 Hydrochloride is in the study of metabolic pathways. The stable isotope labeling allows researchers to trace the compound through various biological processes, providing insights into how substances are metabolized within living organisms. This is particularly useful in pharmacology and toxicology to understand drug metabolism and the effects of various compounds on biological systems .

Case Study: Drug Metabolism Research

In a study examining the metabolic pathways of certain pharmaceuticals, researchers utilized this compound to track the transformation of drugs within liver microsomes. The isotopic labeling facilitated the identification of metabolites and helped in quantifying their concentrations over time, leading to a better understanding of drug interactions and efficacy .

Chemical Reaction Monitoring

This compound is also employed in monitoring chemical reactions. Its isotopic nature allows for precise tracking of reactants and products during chemical processes, which is essential for optimizing reaction conditions and yields.

Data Table: Reaction Monitoring Results

Pharmacokinetics

The compound's application extends to pharmacokinetics, where it helps in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. The stable isotopes provide valuable data that can lead to improved drug design and development.

Case Study: Pharmacokinetic Profiling

In a pharmacokinetic study involving a new therapeutic agent, researchers incorporated this compound to evaluate the absorption rates in animal models. The findings indicated significant differences in absorption profiles when compared to non-labeled compounds, underscoring the importance of isotopic labeling in drug development .

Environmental Studies

This compound is also utilized in environmental chemistry for studying pollutant degradation and transport mechanisms. Its isotopic labeling allows for tracing pollutants through environmental systems, aiding in assessing their impact on ecosystems.

Data Table: Environmental Impact Studies

Mechanism of Action

The mechanism of action of N-Methyldiethanolamine-13C,d3Hydrochloride involves its incorporation into biochemical pathways where it can be tracked due to its isotopic labeling. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or drug distribution analysis. The isotopic labels allow for precise detection and quantification using techniques like mass spectrometry .

Comparison with Similar Compounds

Key Takeaways

- This compound excels in advanced antimicrobial material synthesis due to its diethanolamine structure and isotopic precision.

- Simpler analogs like Methyl-13C,d3-amine Hydrochloride are preferred for foundational metabolic studies.

- Structural complexity and isotopic labeling positions dictate application-specific utility across research and industry.

Biological Activity

N-Methyldiethanolamine-13C,d3 Hydrochloride is a stable isotope-labeled compound that plays a significant role in biochemical research due to its unique isotopic labeling with carbon-13 and deuterium. This compound is primarily utilized as a reagent in various biochemical assays and studies, particularly in the fields of metabolic pathway analysis, chemical reactions, and pharmacokinetics.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 123.17 g/mol

- Isotopic Labels : Carbon-13 (C-13) and Deuterium (D)

The presence of these isotopes enhances the compound's utility in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing for precise tracking of metabolic pathways and reaction mechanisms.

Biological Activity

The biological activity of this compound is primarily linked to its role as a biochemical reagent. The isotopic labeling enables researchers to trace the compound's pathways in biological systems, providing insights into various biological processes.

Key Applications

- Metabolic Pathway Studies : The compound is crucial for studying how substances are metabolized within living organisms. Its isotopic signature allows for differentiation from non-labeled compounds during analysis.

- Chemical Reaction Monitoring : Researchers utilize this compound to monitor reaction kinetics and mechanisms using techniques such as mass spectrometry.

- Biochemical Assays : It serves as a reagent in various assays that require precise tracking of molecular interactions.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds, which can provide context for its biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N,N-Diethanolamine | Two ethanolamine groups without isotopic labeling | Commonly used as a surfactant |

| Triethylamine | Three ethyl groups attached to nitrogen | Stronger basicity compared to N-Methyldiethanolamine |

| N-Methyl-N,N-diethylamine | Methyl group attached to nitrogen with two ethyl groups | Similar reactivity but different steric effects |

The unique isotopic labeling of this compound provides enhanced analytical capabilities not present in its non-labeled counterparts, making it particularly valuable for research requiring detailed molecular tracking.

Case Studies and Research Findings

While specific pharmacological effects of this compound may not be extensively documented, related compounds have been studied for their roles in neurotransmission and cellular signaling. For instance, studies on similar amines indicate potential effects on neurotransmitter systems, suggesting that N-Methyldiethanolamine derivatives may also influence similar pathways.

Example Study

A study published in Biomacromolecules highlighted the use of labeled compounds in understanding drug interactions within biological systems. The research demonstrated how isotopically labeled compounds can provide insights into drug deposition in tissues, underscoring the relevance of this compound in pharmacokinetic studies.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing isotopically labeled N-Methyldiethanolamine-13C,d3 Hydrochloride?

- Methodological Answer : Synthesis of deuterated and 13C-labeled compounds requires precise control of reaction conditions to ensure isotopic incorporation. For example, deuterated methylamine precursors (e.g., Methan-d3-amine hydrochloride, CH2ND3·HCl ) can be used as starting materials. Isotopic purity (≥98 atom% D and 13C) must be verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm labeling efficiency. Reaction steps should minimize proton-deuterium exchange, particularly in aqueous or acidic conditions, to preserve isotopic integrity .

Q. How is the isotopic purity of this compound validated in research settings?

- Methodological Answer : Analytical techniques such as high-resolution mass spectrometry (HRMS) and 13C/2H NMR are critical. HRMS detects isotopic peaks (e.g., M+1 for 13C, M+3 for deuterium), while NMR identifies chemical shifts altered by isotopic substitution (e.g., deuterium’s absence in 1H NMR or 13C splitting patterns) . For example, methyl-d3 groups exhibit characteristic triplet splitting in 13C NMR due to coupling with deuterium .

Q. What safety protocols are essential when handling deuterated and 13C-labeled compounds like this compound?

- Methodological Answer : Follow hazard guidelines for reactive amines and hydrochloric acid derivatives. Use fume hoods, nitrile gloves, and eye protection to avoid inhalation, skin contact, or ocular exposure. Storage should be in airtight, labeled containers under inert gas (e.g., argon) to prevent degradation. Safety data sheets (SDS) for analogous compounds (e.g., Chlorpromazine hydrochloride) classify acute toxicity (H301, H330) and recommend emergency measures like rinsing with water for 15 minutes upon exposure .

Advanced Research Questions

Q. How do isotopic labels (13C and d3) influence the interpretation of metabolic tracing studies using this compound?

- Methodological Answer : 13C labels enable tracking via isotopic enrichment in metabolic pathways (e.g., glycolysis or lipid synthesis), while deuterium (d3) can alter reaction kinetics due to the kinetic isotope effect (KIE). For example, deuterium in methyl groups may slow enzymatic demethylation rates, requiring correction factors in kinetic models. Use LC-MS/MS with multiple reaction monitoring (MRM) to distinguish labeled metabolites from endogenous counterparts .

Q. What experimental challenges arise when using this compound in NMR-based structural studies?

- Methodological Answer : Deuterium labeling broadens 1H NMR signals due to quadrupolar relaxation, complicating spin-spin coupling analysis. To mitigate this, use 13C-detected NMR experiments (e.g., HSQC) or deuterium decoupling. For 13C-labeled positions, ensure sufficient signal-to-noise ratios by increasing scan counts or using cryoprobes. Refer to studies on analogous compounds (e.g., [13C6]-MDMA hydrochloride) for optimized pulse sequences .

Q. How can researchers resolve contradictions in isotopic incorporation data during synthesis?

- Methodological Answer : Discrepancies in labeling efficiency often stem from incomplete precursor conversion or isotopic scrambling. Use tandem MS (MS/MS) to fragment the compound and localize isotopic labels. For example, fragmentation of the methyl-d3 group should yield a distinct m/z signature. If scrambling is suspected (e.g., via acid-catalyzed H/D exchange), repeat synthesis under anhydrous conditions and characterize intermediates .

Q. What strategies optimize the use of this compound in pharmacokinetic (PK) studies?

- Methodological Answer : Administer the compound via controlled routes (e.g., intravenous bolus) to measure clearance and volume of distribution. Use stable isotope-labeled internal standards (e.g., deuterated analogs) in LC-MS quantification to correct for matrix effects. For tissue distribution studies, combine autoradiography (if radiolabeled) with MS imaging to map isotopic enrichment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.